molecular formula C25H19NO4 B2840107 8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 902507-05-5

8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one

Cat. No. B2840107
CAS RN: 902507-05-5
M. Wt: 397.43
InChI Key: OFUASXKANLRDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one” is a chemical compound with the molecular formula C19H21NO6 . It is also known by other names such as “6-Benzyl-2,3-dihydro-6H- [1,4]dioxino [2,3-c]pyrrole-5,7-dicarboxylate de diéthyle” in French and “Diethyl-6-benzyl-2,3-dihydro-6H- [1,4]dioxino [2,3-c]pyrrol-5,7-dicarboxylat” in German .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups . The exact structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has an average mass of 359.373 Da and a monoisotopic mass of 359.136902 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Properties

  • Polycyclic-fused Heterocycles Synthesis : A study details a facile synthesis method for polycyclic-fused heterocycles combining quinoline rings with benzoxepine frameworks. This synthesis involves one-pot reactions and intramolecular Friedel-Crafts acylation, showcasing a methodology to access tetracyclic-fused benzoxepinoquinoline systems with good yields (Yang Li, G. Lin, & W. Gao, 2012).
  • Quinoxaline and Quinoline Reactions : Another research elaborates on the reactions of halogenomethyl-quinoxalines and quinoline with hydroxybenzoic acids, leading to products with ether, ester, or both functionalities. This study provides insights into the structural versatility of quinoline derivatives under different conditions (G. Sarodnick et al., 1997).

Photochromic Properties

  • Photochromism in Quinolines : Investigates the photochemical mechanisms of photochromic molecules based on quinoline derivatives, elucidating the process involving photoenolization leading to color change under specific conditions. This study contributes to understanding the applications of quinoline derivatives in materials science, particularly in developing photoresponsive materials (S. Aloïse et al., 2006).

Biological and Pharmacological Potential

  • Antiallergic Activity : Explores the antiallergic properties of tetracyclic derivatives of quinoline-2-carboxylic acids. It highlights the enhanced activity of these derivatives, suggesting their potential in developing new antiallergic drugs (E. H. Erickson et al., 1978).

Catalysis and Material Science

  • Pincer Catalysts for Ketone Reduction : Describes the preparation of pincer quinoline ruthenium catalysts for efficient ketone reduction, illustrating the utility of quinoline derivatives in catalyzing significant chemical reactions. This research opens avenues for quinoline-based catalysts in organic synthesis and industrial processes (S. Facchetti et al., 2016).

properties

IUPAC Name

8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4/c27-24(18-9-5-2-6-10-18)20-16-26(15-17-7-3-1-4-8-17)21-14-23-22(29-11-12-30-23)13-19(21)25(20)28/h1-10,13-14,16H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUASXKANLRDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.